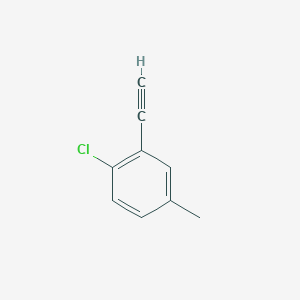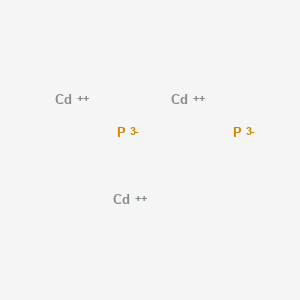
1-Chloro-2-ethynyl-4-methylbenzene
説明
1-Chloro-2-ethynyl-4-methylbenzene (CAS 1694418-84-2) is a substituted aromatic compound with the molecular formula C₉H₇Cl and a molecular weight of 150.60 g/mol . Its structure consists of a benzene ring substituted with:
- A chlorine atom at position 1 (para to the methyl group),
- An ethynyl group (C≡CH) at position 2,
- A methyl group at position 4.
The ethynyl group confers unique reactivity due to its sp-hybridized carbon, enabling participation in cross-coupling reactions (e.g., Sonogashira coupling). The chlorine atom introduces electron-withdrawing effects, while the methyl group provides mild electron-donating character. Limited data on physical properties (e.g., boiling point) are available in the provided evidence, but its applications likely include use as an intermediate in pharmaceutical or polymer synthesis .
準備方法
Synthetic Routes and Reaction Conditions: 1-Chloro-2-ethynyl-4-methylbenzene can be synthesized through several methods. One common approach involves the electrophilic aromatic substitution reaction. In this method, a benzene derivative undergoes substitution reactions where the hydrogen atoms are replaced by chlorine, ethynyl, and methyl groups under specific conditions .
Industrial Production Methods: Industrial production of this compound typically involves multi-step synthesis processes. These processes may include Friedel-Crafts acylation followed by reduction reactions to introduce the desired functional groups onto the benzene ring .
化学反応の分析
Types of Reactions: 1-Chloro-2-ethynyl-4-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other substituents through nucleophilic aromatic substitution.
Oxidation Reactions: The ethynyl group can be oxidized to form different products.
Reduction Reactions: The compound can undergo reduction to form derivatives with different functional groups.
Common Reagents and Conditions:
Substitution: Reagents such as sodium amide (NaNH2) in liquid ammonia are commonly used.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Major Products Formed:
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of eth
生物活性
1-Chloro-2-ethynyl-4-methylbenzene, also known as 1-chloro-4-methyl-2-ethynylbenzene, is an organic compound with the molecular formula C9H9Cl. It has garnered interest in various fields due to its potential biological activities and applications in medicinal chemistry. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.
- Molecular Formula : C9H9Cl
- Molecular Weight : 164.62 g/mol
- CAS Number : 1694418-84-2
The biological activity of this compound is largely attributed to its ability to interact with various biological molecules, including enzymes and receptors. Research indicates that compounds with similar structures can exhibit a range of effects, including:
- Enzyme Inhibition : Compounds in this class may inhibit specific enzymes, affecting metabolic pathways.
- Receptor Modulation : Interactions with receptors can lead to altered signaling pathways, impacting cellular responses.
Biological Activity Overview
This compound has been studied for its potential effects on different biological systems. Below is a summary of its reported activities:
| Activity | Description |
|---|---|
| Antimicrobial | Exhibits activity against various bacterial strains. |
| Cytotoxicity | Demonstrates cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent. |
| Anti-inflammatory | Shows promise in reducing inflammation in vitro and in animal models. |
| Enzyme Inhibition | Inhibits enzymes involved in critical metabolic pathways. |
Antimicrobial Activity
In a study assessing the antimicrobial properties of halogenated compounds, this compound was found to inhibit the growth of several bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined through serial dilution methods, showing significant activity at concentrations as low as 50 µg/mL .
Cytotoxic Effects
Research involving human cancer cell lines demonstrated that this compound exhibits cytotoxic effects, particularly against breast cancer cells (MCF-7). The compound was tested using the MTT assay, revealing an IC50 value of approximately 30 µM after 24 hours of exposure . This suggests potential for development as an anticancer therapeutic.
Anti-inflammatory Properties
A separate investigation into the anti-inflammatory effects showed that the compound could reduce nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS). This study utilized ELISA assays to quantify nitric oxide levels, finding a reduction by up to 40% at a concentration of 10 µM .
Q & A
Basic Questions
Q. What are effective synthetic routes for 1-Chloro-2-ethynyl-4-methylbenzene, and how can reaction conditions be optimized?
Methodological Answer: A robust synthesis involves coupling reactions using ethynyl precursors and halogenated aromatic intermediates. For example, a modified Sonogashira coupling could be employed, leveraging palladium catalysis to introduce the ethynyl group to a chlorinated toluene derivative. Key parameters include:
- Catalyst system : Pd(PPh₃)₂Cl₂/CuI for cross-coupling efficiency.
- Solvent : Degassed THF or DMF to prevent side reactions.
- Temperature : 60–80°C for 12–24 hours to maximize yield .
Optimization : Reaction monitoring via TLC or GC-MS is critical. Adjusting the molar ratio of the halogenated precursor to the ethynyl reagent (1:1.2–1.5) can mitigate incomplete conversion.
Q. How can spectroscopic techniques (NMR, IR, MS) be applied to confirm the structure of this compound?
Methodological Answer:
- ¹H NMR : Expect signals for the methyl group (δ ~2.3 ppm, singlet), aromatic protons (δ ~7.2–7.5 ppm), and the ethynyl proton (δ ~3.1 ppm, triplet for terminal alkyne).
- ¹³C NMR : The sp-hybridized ethynyl carbons appear at δ ~70–85 ppm, while the quaternary aromatic carbon bearing chlorine resonates at δ ~135 ppm .
- IR : A sharp peak at ~2100 cm⁻¹ confirms the C≡C stretch.
- Mass Spectrometry : The molecular ion [M]⁺ should match the molecular weight (C₉H₇Cl, 150.6 g/mol) with fragments corresponding to loss of Cl (m/z 115) or methyl groups .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer:
- PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use a vapor respirator if ventilation is inadequate .
- Ventilation : Conduct reactions in a fume hood to avoid inhalation of volatile intermediates.
- Waste Disposal : Collect halogenated waste separately and treat with alkaline hydrolysis (e.g., NaOH/ethanol) to neutralize reactive alkynes .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the electronic effects of substituents on the reactivity of this compound?
Methodological Answer: Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can model:
- Electrophilic Aromatic Substitution (EAS) : The electron-withdrawing chlorine and ethynyl groups direct incoming electrophiles to the para position of the methyl group.
- Frontier Molecular Orbitals : HOMO-LUMO gaps (ΔE ≈ 5.2 eV) indicate moderate reactivity in cross-coupling reactions .
Validation : Compare computational results with experimental Hammett substituent constants (σₚ for Cl = +0.23, ethynyl = +0.34) to assess regioselectivity .
Q. How can contradictions in reported reaction yields for halogen-alkyne couplings be resolved?
Methodological Answer: Discrepancies often arise from:
- Catalyst Purity : Use freshly prepared Pd(0) catalysts to avoid deactivation.
- Oxygen Sensitivity : Rigorous degassing of solvents (e.g., freeze-pump-thaw cycles) improves reproducibility .
Case Study : A photoredox-mediated synthesis of a related chlorinated alkyne achieved 78% yield under blue light (4CzIPN catalyst) vs. 45% yield in thermal conditions .
Q. What strategies enable selective functionalization of the ethynyl group without affecting the chloro or methyl substituents?
Methodological Answer:
- Protection-Deprotection : Use a trimethylsilyl (TMS) group to protect the alkyne during halogenation steps.
- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) selectively modifies the ethynyl group into triazoles .
Example : Reaction with benzyl azide in the presence of CuSO₄/ascorbate yields a triazole derivative (confirmed by X-ray crystallography) .
類似化合物との比較
Comparison with Similar Compounds
Substituent-Based Comparisons
1-Chloro-4-(chloromethyl)-2-methylbenzene (CAS 92304-76-2)
- Molecular Formula : C₉H₉Cl₂
- Molecular Weight : 191.07 g/mol
- Substituents : Chlorine (position 1), chloromethyl (position 4), methyl (position 2).
- Key Differences :
- The chloromethyl group at position 4 introduces a reactive site for nucleophilic substitution (e.g., SN2 reactions), unlike the ethynyl group in the target compound.
- Higher molecular weight and polarity due to the additional chlorine atom.
- Applications: Likely used in agrochemicals or as a precursor for functionalized aromatics .
1-Chloro-4-ethyl-2-methylbenzene (CAS 89032-08-6)
- Molecular Formula : C₉H₁₁Cl
- Molecular Weight : 154.64 g/mol
- Substituents : Chlorine (position 1), ethyl (position 4), methyl (position 2).
- Key Differences: The ethyl group (electron-donating) reduces ring electrophilicity compared to the ethynyl group (electron-withdrawing). Lower acidity of the ethyl group’s β-hydrogens versus the ethynyl proton (pKa ~25 vs. ~18–25 for terminal alkynes). Applications: Potential solvent or intermediate in bulk chemical synthesis .
1-Chloro-4-[(4-methylphenyl)methyl]benzene (CAS 30203-87-3)
- Molecular Formula : C₁₄H₁₃Cl
- Molecular Weight : 216.71 g/mol
- Substituents : Chlorine (position 1), 4-methylbenzyl (position 4).
- Key Differences :
Halogen and Functional Group Variations
1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene (CAS N/A)
- Molecular Formula : C₁₅H₁₄ClIO
- Substituents : Chlorine (position 1), 4-ethoxybenzyl (position 2), iodine (position 4).
- Key Differences :
1-Chloro-4-[2-(chloromethyl)-4-fluorophenoxy]-2-ethylbenzene (CAS 1096309-52-2)
- Molecular Formula : C₁₅H₁₃Cl₂FO
- Molecular Weight : 311.17 g/mol
- Substituents: Chlorine (position 1), chloromethyl-fluorophenoxy (position 4), ethyl (position 2).
- Key Differences: Fluorine’s strong electron-withdrawing effect directs electrophilic attacks to specific ring positions. Phenoxy group enables participation in Ullmann or Buchwald-Hartwig couplings. Applications: Likely used in medicinal chemistry for bioactive molecule synthesis .
Reactivity and Electronic Effects
| Compound | Key Reactivity Features | Electronic Effects |
|---|---|---|
| 1-Chloro-2-ethynyl-4-methylbenzene | Ethynyl group enables cross-coupling; Cl directs electrophilic substitution to position 4. | Electron-withdrawing Cl and ethynyl; electron-donating methyl. |
| 1-Chloro-4-(chloromethyl)-2-methylbenzene | Chloromethyl group undergoes nucleophilic substitution; Cl deactivates ring. | Strong deactivation from Cl; moderate activation from methyl. |
| 1-Chloro-4-ethyl-2-methylbenzene | Ethyl group stabilizes carbocation intermediates; less reactive in coupling reactions. | Weak electron donation from ethyl and methyl; Cl deactivation. |
| 1-Chloro-4-[(4-methylphenyl)methyl]benzene | Benzyl group participates in hydrogenation or oxidation; steric hindrance limits reactivity. | Electron donation from benzyl; Cl deactivation. |
特性
IUPAC Name |
1-chloro-2-ethynyl-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl/c1-3-8-6-7(2)4-5-9(8)10/h1,4-6H,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAZWNHQZCUNRBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















